molecular formula C9H14N2O B8484804 1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole

1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole

Cat. No. B8484804
M. Wt: 166.22 g/mol
InChI Key: NDTIIDJKDUOSDH-UHFFFAOYSA-N
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Patent
US08940737B2

Procedure details

The title compound was prepared by substituting (tetrahydro-2H-pyran-3-yl)methanol for (3-(dimethylamino)phenyl)methanol and 1H-pyrazole for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in EXAMPLE 34A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)C1[CH:4]=[C:5]([CH2:9][OH:10])[CH:6]=[CH:7][CH:8]=1.[NH:12]1[CH:16]=[CH:15][CH:14]=[N:13]1.CC1(C)C(C)(C)OB(C2C=NNC=2)O1>>[O:10]1[CH2:8][CH2:7][CH2:6][CH:5]([CH2:4][N:12]2[CH:16]=[CH:15][CH:14]=[N:13]2)[CH2:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=1C=C(C=CC1)CO)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NNC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CC(CCC1)CN1N=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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